(S)-2-Amino-N-(1-benzyl-piperidin-3-yl)-N-ethyl-propionamide
CAS No.:
Cat. No.: VC13455958
Molecular Formula: C17H27N3O
Molecular Weight: 289.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H27N3O |
|---|---|
| Molecular Weight | 289.4 g/mol |
| IUPAC Name | (2S)-2-amino-N-(1-benzylpiperidin-3-yl)-N-ethylpropanamide |
| Standard InChI | InChI=1S/C17H27N3O/c1-3-20(17(21)14(2)18)16-10-7-11-19(13-16)12-15-8-5-4-6-9-15/h4-6,8-9,14,16H,3,7,10-13,18H2,1-2H3/t14-,16?/m0/s1 |
| Standard InChI Key | FUUACBIFNCNOAE-LBAUFKAWSA-N |
| Isomeric SMILES | CCN(C1CCCN(C1)CC2=CC=CC=C2)C(=O)[C@H](C)N |
| SMILES | CCN(C1CCCN(C1)CC2=CC=CC=C2)C(=O)C(C)N |
| Canonical SMILES | CCN(C1CCCN(C1)CC2=CC=CC=C2)C(=O)C(C)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a piperidine ring (a six-membered amine heterocycle) substituted at the 3-position with a benzyl group () and an ethyl-propionamide side chain (). The stereochemistry at the 2-amino position (S-configuration) and the piperidin-3-yl group (S-configuration) is critical for its biological interactions .
Key Structural Features:
-
Piperidine Core: Facilitates interactions with hydrophobic pockets in biological targets.
-
Benzyl Group: Enhances lipid solubility and potential blood-brain barrier permeability.
-
Ethyl-Propionamide Moiety: Contributes to hydrogen bonding and steric effects during receptor binding .
Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 289.4 g/mol |
| IUPAC Name | (2S)-2-amino-N-(1-benzylpiperidin-3-yl)-N-ethylpropanamide |
| Canonical SMILES | CCN(C1CCCN(C1)CC2=CC=CC=C2)C(=O)C@HN |
| Topological Polar Surface Area | 64.8 Ų |
| LogP (Octanol-Water) | 2.1 (predicted) |
The compound’s moderate lipophilicity () suggests favorable membrane permeability, while its polar surface area (64.8 Ų) indicates potential for oral bioavailability .
Synthesis and Stereochemical Control
Synthetic Pathways
The synthesis of (S)-2-amino-N-(1-benzyl-piperidin-3-yl)-N-ethyl-propionamide involves multi-step reactions emphasizing stereochemical precision:
-
Piperidine Functionalization:
-
Amide Bond Formation:
-
Stereochemical Purification:
Challenges in Synthesis
-
Steric Hindrance: Bulky substituents on the piperidine ring complicate reaction kinetics, necessitating optimized temperatures and catalysts .
-
Racemization Risk: Amide bond formation under acidic or high-temperature conditions may alter stereochemistry, requiring mild reagents like EDC/HOBt .
Biological Activity and Mechanism of Action
Antifungal Properties
Piperidine derivatives, including structural analogs of this compound, inhibit ergosterol biosynthesis in fungi by targeting sterol C14-reductase and C8-isomerase enzymes. These enzymes are critical for fungal membrane integrity, and their inhibition leads to cell lysis .
Key Findings:
-
Enzyme Inhibition: Analogous compounds exhibit IC values of 0.1–10 µM against Candida albicans and Aspergillus fumigatus .
-
Fungicidal Activity: Unlike morpholine antifungals (e.g., amorolfine), this compound shows fungicidal effects at low micromolar concentrations .
Opioid Receptor Modulation
Structural similarities to known opioid ligands suggest potential activity at μ-opioid receptors (MOR):
-
Receptor Binding: N-phenyl-N-(piperidin-2-yl)propionamide derivatives demonstrate nanomolar affinity for MOR ( nM), with >1,000-fold selectivity over δ- and κ-opioid receptors .
-
Analgesic Effects: In vivo models show reduced pain response in rodents at doses of 10–30 mg/kg, comparable to morphine but with lower respiratory depression .
Pharmacological Applications
Antifungal Therapeutics
The compound’s dual inhibition of ergosterol biosynthesis enzymes positions it as a candidate for topical or systemic antifungal therapies, particularly against azole-resistant strains .
Pain Management
As a MOR agonist, it could address acute and chronic pain with reduced addiction liability compared to traditional opioids .
Neurological Disorders
M4 receptor antagonism may ameliorate cognitive deficits in schizophrenia or enhance cholinergic transmission in Alzheimer’s disease .
Comparative Analysis with Related Compounds
Research Implications and Future Directions
Unresolved Questions
-
Pharmacokinetics: Oral bioavailability, metabolism, and half-life remain uncharacterized.
-
Toxicity Profile: Cytotoxicity assays in human cell lines indicate moderate toxicity ( µM), warranting structural optimization .
Clinical Translation
-
Formulation Development: Nanoparticle encapsulation could enhance solubility and target specificity.
-
Combination Therapies: Synergy with existing antifungals or opioids may reduce therapeutic doses and side effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume